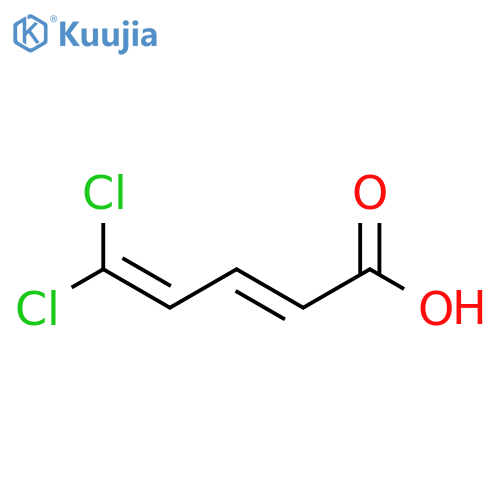

Cas no 26561-48-8 (5,5-dichloropenta-2,4-dienoic acid)

26561-48-8 structure

商品名:5,5-dichloropenta-2,4-dienoic acid

CAS番号:26561-48-8

MF:C5H4Cl2O2

メガワット:166.9900598526

CID:4643443

5,5-dichloropenta-2,4-dienoic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Pentadienoic acid, 5,5-dichloro-, (2E)-

- 5,5-dichloropenta-2,4-dienoic acid

-

- インチ: 1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)/b3-1+

- InChIKey: PBDIUDVEVWAORP-HNQUOIGGSA-N

- ほほえんだ: C(O)(=O)/C=C/C=C(\Cl)/Cl

5,5-dichloropenta-2,4-dienoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A863271-1g |

5,5-Dichloropenta-2,4-dienoic acid |

26561-48-8 | 95% | 1g |

$1155.0 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860721-1g |

5,5-Dichloropenta-2,4-dienoic acid |

26561-48-8 | 95% | 1g |

¥8653.0 | 2023-03-20 |

5,5-dichloropenta-2,4-dienoic acid 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

26561-48-8 (5,5-dichloropenta-2,4-dienoic acid) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量